

Navigating the m6A Epitranscriptome: A Comparative Guide to Public Databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n6-Methyladenosin*

Cat. No.: *B13912342*

[Get Quote](#)

For researchers, scientists, and drug development professionals delving into the complex world of **N6-methyladenosine** (m6A) RNA modifications, the ability to cross-reference experimental data with comprehensive public databases is paramount. This guide provides an objective comparison of key public resources, with a focus on m6AConquer, a database designed for consistent quantification and orthogonal validation of m6A sites.

The dynamic landscape of m6A modifications plays a crucial role in regulating gene expression and is implicated in numerous biological processes and diseases. The proliferation of high-throughput sequencing techniques has led to an explosion of m6A data, housed in various public databases. Choosing the right database is critical for validating findings, exploring the functional significance of m6A, and identifying potential therapeutic targets. This guide aims to facilitate this choice by presenting a clear comparison of major m6A databases, detailing a key experimental protocol for m6A detection, and visualizing relevant biological pathways.

Public m6A Databases: A Quantitative Comparison

To aid in the selection of the most appropriate database for your research needs, the following table summarizes the key quantitative features of m6AConquer and other prominent public m6A resources.

Feature	m6AConquer	m6A-Atlas (v2.0)	m6A-TSHub
Number of m6A Sites (Human)	139,700 (orthogonally validated)[1]	797,091 (reliable sites from 13 high-resolution technologies)[2]	184,554 (from 23 normal tissues) and 499,369 (from 25 cancer conditions)[3]
Number of Species	2 (Human, Mouse)[1]	42[2]	1 (Human)[3]
Number of Cell Lines/Tissues	72[1]	24 (human cell lines/tissues with high-resolution data)[2]	23 (normal human tissues) and 25 (cancer cell lines)[3]
Data Integration	Reproducibility-based integration across 13 orthogonal technique pairs.[1]	Integration of data from 13 high-resolution technologies and over 2712 MeRIP-seq experiments.[2]	Collection of m6A peaks from m6A-seq data.[3]
Key Features	Consistent quantification, multi-omics data integration (gene expression, splicing, variants), m6A QTLs.[1]	Comprehensive collection of m6A sites and peaks, quality control of MeRIP-seq data, differential methylation analysis.[2]	Tissue-specific m6A profiles, prediction of tissue-specific m6A sites, assessment of genetic variant impact on m6A.[3]

Key Experimental Protocol: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used technique to identify m6A-modified RNA fragments on a transcriptome-wide scale. The protocol involves the enrichment of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.

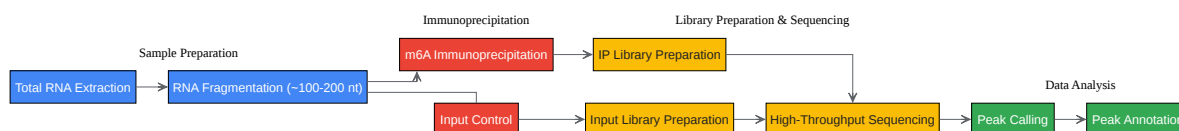
Detailed MeRIP-seq Protocol:

- RNA Extraction and Fragmentation:

- Isolate total RNA from the biological sample of interest. Ensure high quality and integrity of the RNA.
- Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion or metal-ion-induced cleavage.[4]
- Immunoprecipitation (IP):
 - Incubate the fragmented RNA with an m6A-specific antibody to form RNA-antibody complexes.
 - Capture the complexes using protein A/G magnetic beads.
 - Wash the beads to remove non-specifically bound RNA fragments.
- Elution and Library Preparation:
 - Elute the m6A-enriched RNA fragments from the beads.
 - Construct a sequencing library from the eluted RNA. An input control library should also be prepared from a portion of the fragmented RNA before the immunoprecipitation step.[4]
- Sequencing and Data Analysis:
 - Sequence the IP and input libraries using a high-throughput sequencing platform.
 - Perform data analysis to identify m6A peaks by comparing the read distribution in the IP sample to the input control.

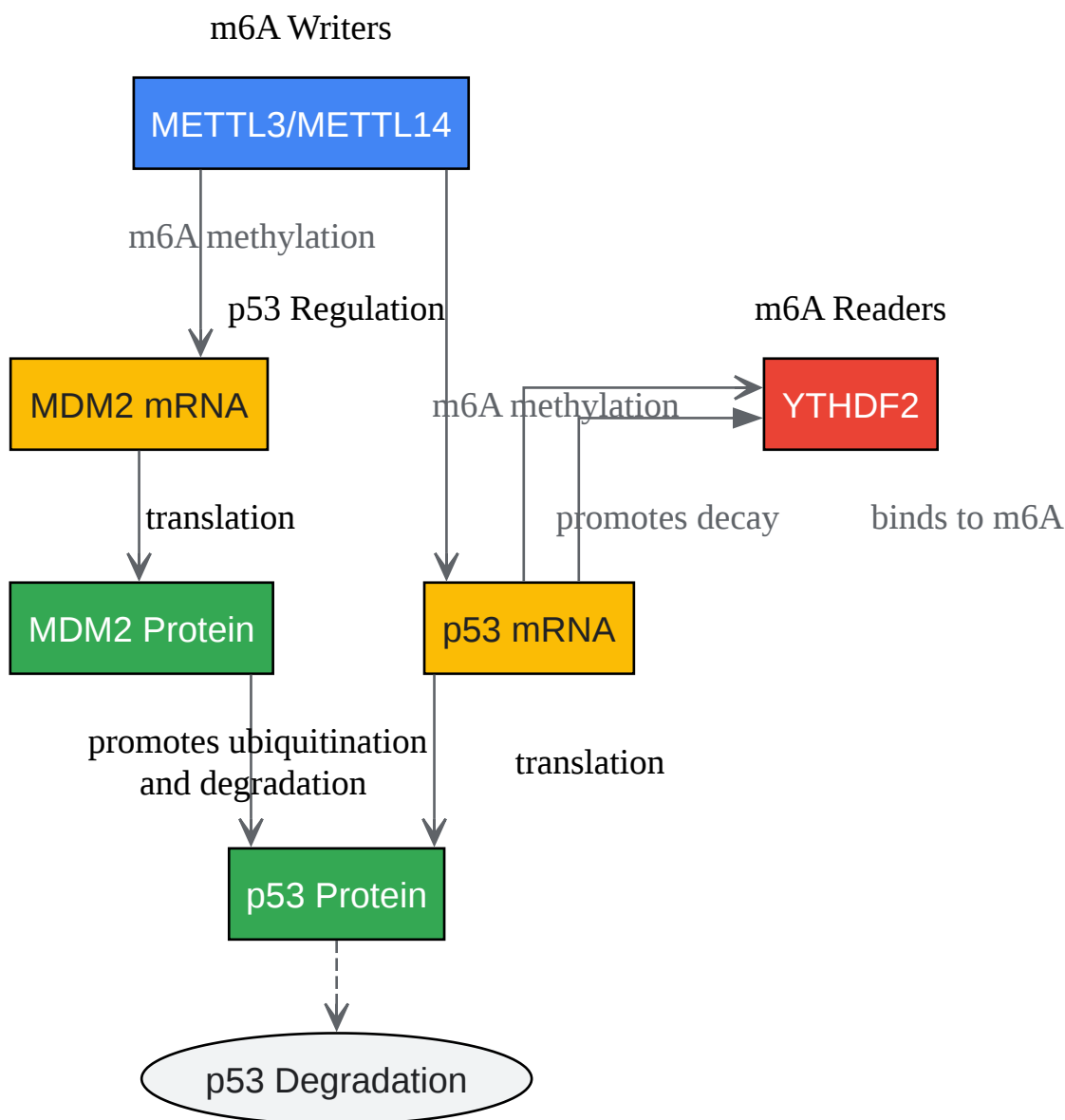
Mandatory Visualizations

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.



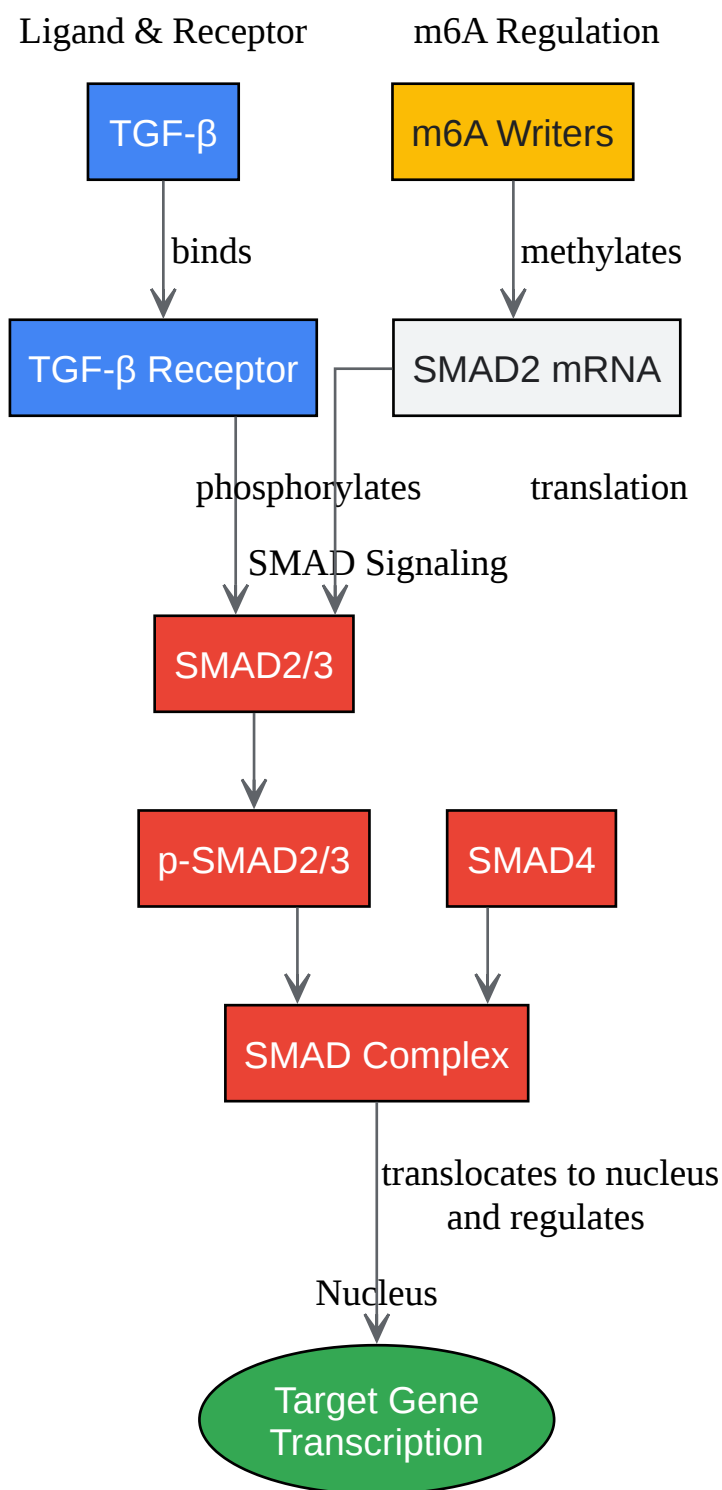
[Click to download full resolution via product page](#)

Caption: Experimental workflow of MeRIP-seq.



[Click to download full resolution via product page](#)

Caption: m6A regulation of the p53 signaling pathway.



[Click to download full resolution via product page](#)

Caption: m6A regulation of the TGF-β signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m6AConquer [rnamd.org]
- 2. academic.oup.com [academic.oup.com]
- 3. m6A-TSHub: Unveiling the Context-specific m6A Methylation and m6A-affecting Mutations in 23 Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Navigating the m6A Epitranscriptome: A Comparative Guide to Public Databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13912342#cross-referencing-m6a-data-with-public-databases-like-m6aconquer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com